Gemazocine

Description

Historical Context of Opioid Receptor Research

The exploration of opioid compounds has a long history, beginning with the use of opium for millennia for its analgesic properties. umn.edu The scientific journey into understanding how these substances exert their effects began in earnest with the isolation of morphine from opium in 1806. nih.gov Initially, the prevailing thought was that a single, common opioid receptor was responsible for the actions of morphine and other synthetic opioids. umn.edufrontiersin.org

However, as researchers synthesized and studied new opioid molecules, observations of differing pharmacological effects and structure-activity relationships led to the hypothesis of multiple opioid receptors. umn.edufrontiersin.org This concept was first formally proposed in the mid-1960s to explain the diverse features of known opioid ligands that didn't fit a simple, single-receptor interaction model. frontiersin.org A pivotal moment in opioid receptor research occurred in the early 1970s with the use of the high-affinity opioid antagonist, naloxone (B1662785), which allowed for the definitive identification of opioid receptors in nervous system tissue. umn.edufrontiersin.org

This discovery was quickly followed by the identification of endogenous opioid neuropeptides, the body's natural ligands for these receptors. umn.edufrontiersin.org The subsequent development of ligands selective for different receptor types facilitated the pharmacological characterization of the mu (μ), delta (δ), and kappa (κ) opioid receptors. umn.edu The culmination of this foundational research was the cloning and sequencing of these three main opioid receptors in the early 1990s, providing a molecular blueprint for their structure and function. umn.edufrontiersin.org This era of molecular biology provided a deeper understanding of how opioid receptors, upon activation, trigger specific physiological outcomes. umn.edu

Positioning of Gemazocine within Opioid Receptor Ligand Discovery

This compound, also known by the code R-15,497 and the name cyclogemine, is a compound belonging to the benzomorphan (B1203429) class. wikipedia.orgwikiwand.com Within the landscape of opioid receptor ligands, this compound is primarily characterized as a non-selective opioid antagonist. wikipedia.orgwikiwand.com Its primary role in research has been as a tool to study the opioid receptor system.

While its predominant action is antagonistic, there is evidence to suggest that this compound may possess partial agonist properties at certain opioid receptors, particularly the kappa receptor. wikipedia.org This is supported by observations of dysphoric effects in humans, a characteristic often associated with kappa opioid receptor activation. taylorandfrancis.comwikipedia.org Therefore, its pharmacological profile is complex, acting generally as an antagonist but with potential for partial agonism at specific receptor subtypes. This mixed profile makes it a valuable compound for probing the nuanced functions of different opioid receptors and their roles in various physiological and psychological processes.

Research Findings

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical identifiers for this compound.

| Property | Value |

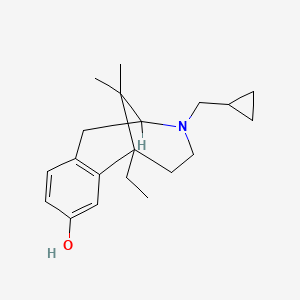

| IUPAC Name | 10-(cyclopropylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-4-ol wikipedia.org |

| Molecular Formula | C₂₀H₂₉NO wikipedia.orgnih.gov |

| Molar Mass | 299.458 g·mol⁻¹ wikipedia.org |

| CAS Number | 54063-47-7 wikipedia.org |

| PubChem CID | 219096 wikipedia.org |

This compound in Opioid Receptor Research

This compound's utility in research stems from its interaction with the opioid receptor system. As a non-selective antagonist, it can block the effects of other opioid agonists across the different receptor types. However, its partial agonist activity at the kappa receptor provides a more complex interaction profile. An assessment of a series of 6,7-benzomorphans in the rabbit vas deferens, a model used to study kappa-opioid activity, helped to characterize the effects of compounds like this compound.

The table below outlines the primary pharmacological classification of this compound.

| Compound | Class | Primary Activity | Receptor Profile |

| This compound | Benzomorphan wikipedia.org | Opioid Antagonist wikipedia.orgwikiwand.com | Non-selective, with potential partial agonism at the kappa receptor wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C20H29NO |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

10-(cyclopropylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C20H29NO/c1-4-20-9-10-21(13-14-5-6-14)18(19(20,2)3)11-15-7-8-16(22)12-17(15)20/h7-8,12,14,18,22H,4-6,9-11,13H2,1-3H3 |

InChI Key |

AFZOCGNTFCGOEE-UHFFFAOYSA-N |

SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CC4 |

Canonical SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CC4 |

Origin of Product |

United States |

Synthetic Strategies and Stereochemical Analysis of Gemazocine

Methodologies for Benzomorphan (B1203429) Core Synthesis

Benzomorphans are tricyclic compounds, and their synthesis typically involves constructing the 6,7-benzomorphan core. Various methodologies have been developed for this purpose. One approach involves starting from readily available precursors and employing reactions that facilitate the formation of the characteristic ring system. For instance, the synthesis of the tricyclic core of (1R,5S)-2-methyl-6,7-benzomorphan has been achieved starting from (R)-(benzyloxy)(phenyl)acetaldehyde. This synthesis utilized an Aza-Prins reaction with N-tosylhomoallylamine as a key step, leading to a bicyclic intermediate that was subsequently converted to the benzomorphan core through a sequence involving hydrogenolysis, N-detosylation, N-methylation, and an intramolecular Friedel-Crafts cyclization. csic.es

Another strategy for synthesizing benzomorphan scaffolds involves intramolecular Buchwald-Hartwig arylation of piperidone derivatives. d-nb.info Additionally, efficient syntheses of bromofunctionalized 2,6-methano- and 1,5-methano-benzomorphanones have been described, starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones. These methods can further be extended to create bridged benzomorphanones with more complex polycyclic systems. acs.org

Stereoselective Synthetic Approaches for Gemazocine

Stereoselectivity is crucial in the synthesis of pharmaceutical compounds like this compound, as different stereoisomers can exhibit distinct biological activities. For this compound, the absolute configuration of (−)-2-cyclopropylmethyl-2'-hydroxy-5-ethyl-9,9-dimethyl-6,7-benzomorphan (this compound) hydrobromide has been determined. wikipedia.orgresearchgate.net

Stereoselective synthesis aims to produce a desired stereoisomer preferentially. For benzomorphans, this can involve controlling the formation of chiral centers during ring closure or through the use of chiral starting materials. For example, the diastereoselective Aza-Prins reaction, as mentioned in the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan, is an effective strategy for achieving enantiomerically pure products. csic.esresearchgate.net The choice of catalysts and reaction conditions plays a significant role in dictating the stereochemical outcome of these reactions. csic.esrptu.deyoutube.com

Structural Elucidation Techniques for this compound

To confirm the structure and stereochemistry of synthesized compounds, various analytical techniques are employed. These techniques provide detailed information about the molecular arrangement and connectivity of atoms.

Commonly used techniques for structural elucidation of organic compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon-hydrogen framework and connectivity of atoms. scribd.com

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. scribd.com

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in identifying the compound and its substructures. scribd.com

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): Used to study the optical activity and conformational properties of chiral molecules. scribd.com

For this compound, the X-ray crystal structure of its hydrobromide salt has been determined. wikipedia.orgresearchgate.netscribd.comresearchgate.netcapes.gov.br This direct method provides unambiguous proof of the compound's structure and its absolute stereochemistry, which is critical for understanding its interactions with biological targets. scribd.com

Opioid Receptor Binding and Functional Pharmacology

Characterization of Opioid Receptor Subtype Interactions

Detailed research findings, including specific binding affinity (Kᵢ) and functional activity (EC₅₀) data for Gemazocine at the μ, κ, δ, and ORL-1 receptors, are not available in the retrieved scientific literature. Therefore, sections 3.1.1, 3.1.2, 3.1.3, and 3.1.4 cannot be completed at this time.

Ligand Binding Assay Methodologies

Radioligand binding assays are a foundational technique in pharmacology used to characterize the interaction between a ligand (like this compound) and its target receptor. nih.gov Considered a gold standard for measuring the affinity of a compound for a receptor, these assays are highly sensitive and robust. iiab.me The fundamental principle involves the use of a radioactively labeled version of a ligand (a radioligand) that binds to the receptor of interest. nih.gov

The most common approach to determine the binding affinity of an unlabeled compound is the competitive binding assay. nih.goviiab.me In this method, a fixed concentration of a high-affinity radioligand is incubated with a biological preparation containing the target receptors (such as cell membrane homogenates). iiab.me This incubation is performed in the presence of various concentrations of the unlabeled test compound. iiab.me

The unlabeled compound competes with the radioligand for the same binding sites on the receptor. As the concentration of the unlabeled test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. iiab.me The results are used to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. google.com This IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which reflects the true binding affinity of the test compound for the receptor.

There are three primary types of radioligand binding assays:

Saturation Assays: Used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand itself (Kd) by incubating the receptor preparation with increasing concentrations of the radioligand. nih.goviiab.me

Competition Assays: As described above, these are used to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand. iiab.megoogle.com

Kinetic Assays: These experiments measure the rate of radioligand association and dissociation over time to determine the on-rate (kₒₙ) and off-rate (kₒff) constants. iiab.megoogle.com

The choice of radioligand is critical and should ideally have high affinity, high specific activity, low non-specific binding, and high selectivity for the target receptor. google.com

Non-Radioactive Ligand Binding Assay Development

There is no specific information available in the reviewed literature detailing the development of non-radioactive ligand binding assays for this compound. The development of such assays typically involves the use of fluorescently labeled ligands or competition binding assays with fluorescent probes to determine the binding affinity of unlabeled compounds. While these techniques are standard in pharmacology, their specific application to this compound has not been documented in the available resources.

Functional Receptor Coupling and Signal Transduction Studies

Detailed studies on the functional receptor coupling and signal transduction pathways activated by this compound are not extensively described in the current body of scientific literature.

G Protein-Coupled Signaling Pathways

As a compound acting on opioid receptors, which are G protein-coupled receptors (GPCRs), this compound is expected to influence G protein signaling. Opioid receptors primarily couple to inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, decrease intracellular cyclic AMP (cAMP) levels, and modulate ion channel activity. However, specific studies quantifying the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in G protein activation assays, such as GTPγS binding assays or cAMP accumulation assays, are not available. Therefore, no data tables can be presented for these parameters.

Beta-Arrestin Recruitment and Biased Agonism

The concept of biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), is a critical area of modern pharmacology. This phenomenon can lead to drugs with more specific therapeutic effects and fewer side effects.

There are no specific studies found that have investigated the recruitment of β-arrestin by this compound to any of the opioid receptors. Consequently, it is not possible to determine whether this compound exhibits biased agonism, favoring either G protein signaling or β-arrestin pathways. Research in this area would be necessary to fully understand the molecular pharmacology of this compound and its potential as a pharmacological tool or therapeutic agent.

Structure Activity Relationship Sar Studies of Gemazocine and Analogs

Exploration of Structural Modifications and Receptor Affinity

The benzomorphan (B1203429) nucleus serves as a versatile scaffold for developing compounds with specific functional profiles, primarily through modifications at the N-substituent or the 8-hydroxyl (8-OH) group. wikipedia.orggenscript.com Even minor structural changes can lead to significant alterations in the pharmacological profile of opioid ligands. wikipedia.orggenscript.com

Research has demonstrated the critical role of the N-substituent in modulating opioid receptor recognition. For instance, replacing an N-ethylamino spacer with an N-acetamido group was found to be detrimental to the recognition of mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. In contrast, an N-propanamido spacer significantly improved the opioid binding profile. wikipedia.orggenscript.com

Further investigations into N-substituted benzomorphan derivatives, such as LP1 (a MOR-agonist/DOR-antagonist), revealed that alkylation of the phenyl ring within the N-substituent generally retained MOR affinity. wikipedia.orggenscript.com The introduction of a tertiary N-methyl-N-phenylethylamino group as an N-substituent was observed to confer a MOR agonist profile both in vitro and in vivo. wikipedia.orggenscript.com Conversely, shortening the chain length between the phenyl ring and the (-)-cis-N-normetazocine nucleus resulted in a dramatic loss of affinity for opioid receptors. wikipedia.org

The electronic characteristics of the aromatic ring in the N-substituent also play a role. When a propanamide group served as the linker, both electron-rich and electron-deficient rings were found to be favorable for MOR affinity and selectivity over DOR. wikipedia.org A notable shift in MOR efficacy from agonism to antagonism was observed when the phenyl group was replaced with bulkier rings, such as 1- or 2-naphthyl, quinolines, isoquinoline, indoline, diphenylamine, or tetrahydroquinoline. For example, a 1-naphthyl propanamide substituent at the basic nitrogen resulted in a selective and potent MOR antagonist with a Ki of 38 nM and an antagonist affinity (pA2) of 8.6 nM. wikipedia.org

Beyond benzomorphans, studies on morphine and oxymorphone derivatives have shown that a N-phenethyl moiety at position 17 significantly enhances affinity and selectivity at the MOP receptor, leading to potent agonism and antinociceptive action. The increased lipophilicity associated with N-phenethyl derivatives may contribute to their enhanced potency. nih.gov Additionally, a carbonyl group at position 6 was found to be preferable to a hydroxyl function in these N-phenethyl derivatives, improving MOP receptor affinity and agonist potency. nih.gov

Table 1: Impact of N-Substituent Modifications on Opioid Receptor Affinity (Illustrative Examples from Benzomorphan Derivatives)

| N-Substituent Modification | Opioid Receptor Binding Profile | Reference |

| N-acetamido spacer | Detrimental for MOR, DOR, KOR recognition | wikipedia.orggenscript.com |

| N-propanamido spacer | Improved opioid binding profile | wikipedia.orggenscript.com |

| Tertiary N-methyl-N-phenylethylamino | Conferred MOR agonist profile | wikipedia.orggenscript.com |

| Shortened chain length (phenyl to nucleus) | Dramatic loss of affinity | wikipedia.org |

| Electron-rich/deficient aromatic ring (propanamide linker) | Favorable for MOR affinity and selectivity over DOR | wikipedia.org |

| Bulkier rings (e.g., naphthyl, quinolines) replacing phenyl | Shifted MOR efficacy from agonist to antagonist (e.g., 1-naphthyl propanamide: Ki MOR = 38 nM, pA2 = 8.6 nM) | wikipedia.org |

Impact of Benzomorphan Substitution Patterns on Pharmacological Profile

Benzomorphans are characterized by a tricyclic skeleton comprising a benzene (B151609) ring fused to a morphan ring. wikipedia.org Variations in the substitution patterns on this benzomorphan nucleus, including the presence of hydroxyl, methyl, and ethyl groups, result in distinct pharmacological profiles. wikipedia.org These compounds can function as agonists or partial agonists at opioid receptors, and their specific effects are dictated by their molecular structure and subsequent interactions with these receptors. wikipedia.org

Modifications at the basic nitrogen atom of the benzomorphan scaffold are particularly important, enabling the development of compounds that can segregate physiological responses downstream of receptor signaling. wikipedia.orggenscript.com The nature, size, electronic properties, and steric hindrance of the N-substituent are crucial determinants in achieving a specific functional profile, ranging from full agonism to antagonism, or mixed agonist/antagonist properties, at mu (MOPr), delta (DOPr), and kappa (KOPr) opioid receptors. wikipedia.org

For example, ketocyclazocine, a prototypic benzomorphan often used in kappa opioid receptor research, demonstrates high affinity for kappa receptors but exhibits limited selectivity across other opioid receptor classes. nih.gov Similarly, ethylketocyclazocine and cyclazocine (B1219694) are benzomorphans that are relatively nonselective and are known to induce psychotomimetic properties. nih.gov

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

Understanding the precise interactions between ligands and their receptors at a molecular level is vital for rational drug design. Ligand-receptor interactions in G protein-coupled receptors (GPCRs), such as opioid receptors, typically involve a combination of non-covalent forces. Key interactions often include salt bridges between the protonatable nitrogen atom of the ligand and the carboxyl group of an aspartate residue (e.g., Asp3.32), as well as CH-π interactions and π-π stacking interactions between aromatic moieties of the ligand and aromatic amino acid clusters within the receptor binding site (e.g., Phe6.51, Phe6.52, Phe3.28). fishersci.ca

The bioactive conformation of a ligand, which is the specific three-dimensional shape it adopts when binding to its target, is a critical aspect of its activity. For instance, the activity of certain carboxamide-containing opioid ligands has been linked to the stabilization of a specific bioactive conformation via an intramolecular hydrogen bond. fishersci.ca

Conformational analysis, often aided by molecular modeling and techniques like mass spectrometry, can provide insights into these intricate interactions. Molecular dynamics simulations can analyze non-covalent ligand-receptor interactions, including the location of the interaction and any conformational changes in the protein. e-journal.grnih.gov Research indicates that ligands can selectively stabilize different active conformations of a receptor, leading to ligand-induced selective signaling, which has significant implications for developing drugs with novel activities and reduced side effects. nih.gov This concept underscores the co-evolution of ligand and receptor conformations, where changes in one can reciprocally influence the other's structural and functional properties. nih.gov

Design Principles for Opioid Receptor Ligands with Modulated Activity

The development of opioid receptor ligands with modulated activity aims to improve therapeutic outcomes while minimizing undesirable side effects commonly associated with traditional opioid agonists. Several key design principles have emerged from SAR studies:

Multitarget Ligands: A promising strategy involves developing multitarget opioid ligands that interact with multiple opioid receptor subtypes (e.g., MOR/DOR) or even non-opioid targets. This approach can lead to improved analgesia with a lower propensity for inducing tolerance and physical dependence, offering an alternative to selective agonists. genscript.comresearchgate.net

Biased Agonism (Functional Selectivity): This contemporary approach focuses on designing "biased agonists" that preferentially activate specific downstream signaling pathways. For opioid receptors, promoting G-protein-mediated signaling is generally associated with analgesia, while β-arrestin recruitment is often linked to adverse effects such as respiratory depression and constipation. Developing ligands that bias signaling towards the G-protein pathway is a significant objective for safer opioid analgesics. genscript.comwikipedia.orgmims.comciteab.com

Allosteric Modulation: Allosteric modulators bind to a site on the receptor distinct from the orthosteric (primary drug-binding) site. Their binding can modulate the affinity and/or efficacy of orthosteric ligands. wikipedia.orgmims.comwikipedia.org Positive allosteric modulators (PAMs), for example, can enhance the activity of endogenous opioid peptides or exogenous opioids, potentially allowing for lower effective doses and thereby reducing on-target side effects. wikipedia.orgmims.comwikipedia.org A theoretical advantage of allosteric modulators is their potential for improved receptor type selectivity due to the less conserved nature of allosteric binding sites. wikipedia.org

Dualsteric Ligands: These compounds are designed to interact simultaneously with two different binding sites on a receptor, or with the orthosteric site of one protomer in a receptor dimer and allosterically modulate another protomer. This strategy holds promise for achieving finely tuned GPCR modulation and developing ligands with improved efficacy and reduced side effects. wikipedia.org

Mixed Affinity Profiles: Research is also exploring compounds with mixed affinity profiles, such as MOP partial agonists combined with NOP receptor partial agonists, or MOP partial agonists with KOP partial agonists. Such compounds are anticipated to offer analgesia with a reduced side effect burden, including less respiratory depression, lower abuse potential, and decreased tolerance development. wikidata.org

These design principles highlight a shift towards more sophisticated approaches in opioid drug discovery, aiming to dissociate the beneficial analgesic effects from the detrimental side effects by precisely modulating receptor interactions and downstream signaling.

Preclinical Pharmacological Mechanisms of Action

Cellular and Subcellular Modulatory Effects

As a member of the opioid class, Gemazocine is expected to exert cellular and subcellular modulatory effects characteristic of opioid receptor ligands. Opioid receptors, which are G protein-coupled receptors (GPCRs), are predominantly found on neuronal cell membranes tg.org.au. Their activation generally leads to inhibitory effects on neurons tg.org.aufrontiersin.org.

These effects include:

Hyperpolarization: Opioid receptor activation can enhance the function of potassium channels (K+ channels), leading to an outward movement of potassium ions from neurons. This results in hyperpolarization of the neuronal cell membrane, reducing its excitability tg.org.aufrontiersin.orgmdpi.commdpi.com.

Reduced Neurotransmitter Release: Opioids can inhibit voltage-gated calcium channels (CaV channels), thereby decreasing calcium entry into presynaptic terminals. This reduction in intracellular calcium levels is a key mechanism by which opioids inhibit the release of various neurotransmitters, such as glutamate (B1630785) and substance P, from nociceptive fibers tg.org.aufrontiersin.orgmdpi.commdpi.compainphysicianjournal.com.

Molecular Mechanisms of Opioid Action

Opioid receptors mediate their diverse effects through complex intracellular signaling pathways following ligand binding.

Opioid receptors are primarily coupled to inhibitory G proteins (Gi/Go proteins) tg.org.aumdpi.commdpi.comwikidoc.org. Upon agonist binding, the G protein heterotrimer dissociates into its α-GTP and βγ-dimer subunits, both of which can participate in intracellular signal transduction mdpi.commdpi.com.

Key intracellular signaling modulations include:

Adenylate Cyclase Inhibition and cAMP Reduction: The α-GTP subunit typically inhibits adenylate cyclase (AC), an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) frontiersin.orgmdpi.commdpi.compainphysicianjournal.com. A reduction in cAMP levels subsequently leads to a decrease in the activity of protein kinase A (PKA) frontiersin.orgmdpi.commdpi.com.

Ion Channel Modulation: The βγ-dimer subunit can directly modulate ion channel activity. This includes the activation of inwardly rectifying potassium channels, contributing to neuronal hyperpolarization, and the inhibition of voltage-sensitive calcium channels, leading to reduced neurotransmitter release tg.org.aufrontiersin.orgmdpi.commdpi.com.

Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the activation of various mitogen-activated protein kinase (MAPK) family members, including extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinases (JNK) mdpi.comwikidoc.org. These kinase cascades are involved in regulating diverse cellular processes, including stress responses and apoptosis wikidoc.org.

β-Arrestin Pathway: Conventional opioids activate both G protein and β-arrestin-2 pathways mdpi.com. β-arrestin recruitment can lead to receptor internalization and distinct signal transduction cascades mdpi.com.

As an opioid, this compound is understood to engage these fundamental intracellular signaling mechanisms, influencing cellular functions through these cascades.

Filamin A (FLNA) is a large scaffolding protein crucial for maintaining cell shape, adhesion, and signaling by cross-linking actin filaments and anchoring various transmembrane proteins to the actin cytoskeleton medlineplus.govuniprot.orgmdpi.com. FLNA has been shown to constitutively associate with mu-opioid receptors oaepublish.com. This association suggests a role for FLNA in regulating opioid receptor function, though the precise mechanisms are complex and can involve modulating receptor trafficking and signaling oaepublish.comnih.gov. While FLNA's association with mu-opioid receptors is established, specific detailed research findings on this compound's direct interaction with FLNA or its specific modulation of FLNA binding are not extensively documented in the available literature. However, given this compound's classification as an opioid, it is plausible that it may indirectly influence or be influenced by FLNA-related cellular processes through its interaction with opioid receptors.

Mechanisms of Cell Death Induction in Preclinical Models

Opioid receptor agonists, including this compound, have been identified as agents capable of inducing cell death in tumor models, encompassing apoptosis, necrosis, and autophagy google.com.

Apoptosis, or programmed cell death, is a highly regulated process critical for tissue homeostasis and the elimination of damaged or unwanted cells qiagen.comabcam.cn. It proceeds via two main pathways:

Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular ligands (e.g., Fas ligand, Tumor Necrosis Factor-α (TNF-α)) to specific death receptors on the cell surface abcam.cnnih.govresearchgate.net. This binding leads to the formation of a death-inducing signaling complex (DISC), which recruits and activates initiator caspases, primarily caspase-8 nih.govresearchgate.net. Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, or cleave Bid, a pro-apoptotic protein, thereby linking to the intrinsic pathway nih.govresearchgate.net.

Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by various intracellular stress signals, such as DNA damage or oxidative stress qiagen.comabcam.cn. These signals lead to the permeabilization of the mitochondrial outer membrane, often regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) Bcl-2 family proteins nih.govnih.govresearchgate.net. Mitochondrial outer membrane permeabilization results in the release of pro-apoptotic factors, including cytochrome c, into the cytosol qiagen.comnih.govresearchgate.net. Cytosolic cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, leading to the morphological and biochemical hallmarks of apoptosis qiagen.comnih.govresearchgate.net.

Opioid receptor agonists, including this compound, have been shown to induce apoptosis in cancer cells, with some evidence suggesting involvement of the mitochondrial pathway google.com.

Beyond apoptosis, opioid receptor agonists, including this compound, can also induce other forms of cell death, such as necrosis and autophagy google.com.

Necrotic Processes: Necrosis is typically characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents, often leading to an inflammatory response nih.gov. While traditionally viewed as an uncontrolled process, regulated forms of necrosis, such as necroptosis, have been identified, involving specific signaling molecules like RIP1, RIP3, and MLKL proteins frontiersin.org.

Autophagic Processes: Autophagy is a catabolic process where cells degrade and recycle their own components through the formation of double-membraned vesicles called autophagosomes. These autophagosomes engulf cytoplasmic material and organelles and deliver them to lysosomes for degradation nih.govnih.gov. While autophagy primarily serves a cell survival function, particularly under stress conditions like nutrient deprivation, excessive or dysregulated autophagy can lead to a distinct form of programmed cell death known as autophagic cell death nih.gov. There is known crosstalk between autophagic, apoptotic, and necrotic pathways, indicating a complex interplay in determining cell fate nih.gov.

The ability of opioid receptor agonists, including this compound, to induce these varied forms of cell death in preclinical cancer models highlights their potential therapeutic relevance google.com.

Receptor Expression Modulation and Drug Transport Mechanisms

Specific detailed research findings regarding this compound's direct influence on receptor expression modulation or its specific drug transport mechanisms are not extensively documented in the available preclinical literature. General mechanisms of receptor expression modulation involve complex cellular processes, including gene regulation at various stages from signal transduction to transcription and post-translational modification of proteins. wikipedia.org Epigenetic modifications, such as DNA methylation and histone acetylation, are known to regulate gene expression, thereby modulating receptor levels. nih.govmdpi.com

Influence on Reflex Pathways (e.g., Cough Reflex)

The cough reflex is a vital defensive mechanism that protects the airways by expelling foreign materials, pathogens, and secretions. nih.govwikipedia.org This reflex is initiated by the stimulation of cough receptors in the respiratory tract, with impulses traveling via afferent pathways (e.g., vagus nerve) to a "cough center" in the medulla of the brain. wikipedia.orggoogle.comnih.gov Opioid receptors, particularly the mu (μ) and kappa (κ) opioid receptors, are known to be involved in modulating the cough reflex. painphysicianjournal.comgoogle.com For instance, activation of mu-opioid receptors can depress the cough reflex, a mechanism utilized by opioid cough suppressants like pholcodine and fentanyl. google.comwikidoc.orgiiab.me

However, specific preclinical research findings detailing this compound's direct influence on reflex pathways, such as the cough reflex, are not present in the provided information. Given its classification as an opioid antagonist with partial kappa agonist properties, its effect on the cough reflex would likely be related to its interaction with opioid receptors involved in cough suppression. However, without specific studies, the precise nature and extent of this influence remain uncharacterized in the available data.

In Vitro Pharmacological Investigations

Application of Cell Culture Models for Compound Evaluation

Cell culture models serve as fundamental tools in pharmacological research, offering a controlled and reproducible environment to study cellular behavior and evaluate the effects of various compounds. thermofisher.com These models can range from traditional two-dimensional (2D) monolayer cultures to more complex three-dimensional (3D) systems, including spheroids, organoids, and organ-on-a-chip devices, which aim to mimic in vivo conditions more accurately. nih.govmedtechbcn.com The application of cell culture models allows for the investigation of a compound's impact on cell physiology, biochemistry, and disease mechanisms, as well as its role in drug screening and development. thermofisher.com Primary cell lines, derived directly from resected tissues, are increasingly utilized for their relevance in disease modeling, particularly in oncology. nih.gov

High-Throughput Screening (HTS) Assays for Ligand Discovery

High-throughput screening (HTS) is an automated drug discovery process designed to rapidly test large libraries of chemical and biological compounds against specific biological targets. bmglabtech.comwikipedia.org This method is extensively used in the pharmaceutical industry to identify "hits" or "leads" that exhibit desired activity, such as binding to a receptor or modulating a biochemical pathway. bmglabtech.comevotec.com HTS leverages robotics, liquid handling devices, and sensitive detectors to conduct millions of tests efficiently and cost-effectively. wikipedia.org While HTS can quickly identify active compounds, it typically does not assess properties like toxicity or bioavailability, serving primarily as a starting point for further drug design and optimization. bmglabtech.com

Although Gemazocine is a known opioid ligand, specific data detailing its discovery or evaluation through high-throughput screening assays were not found in the provided information. HTS assays would typically be employed to identify novel compounds with affinity for opioid receptors or to characterize the binding profile of known ligands like this compound across a panel of receptors.

Assessment of Cellular Growth Inhibition and Viability

The assessment of cellular growth inhibition and viability is a critical component of in vitro pharmacological investigations, particularly in cancer research. Various methods are employed to quantify the effects of compounds on cell proliferation and survival. These include assays that measure cell count, DNA synthesis (e.g., BrdU or EdU incorporation), metabolic activity (e.g., MTT or WST1 assays), and membrane integrity (e.g., LDH-based cytotoxicity assays). plos.orgmdpi.com Such studies help determine a compound's cytotoxic or cytostatic effects and establish dose-response relationships, often expressed as IC50 values. mdpi.commdpi.com

Specific research findings or data tables detailing the assessment of cellular growth inhibition or viability induced solely by this compound were not identified in the provided search results. However, the broader context of "combination of opioids and anticancer drugs for cancer treatment" suggests that compounds like this compound may be investigated for their potential influence on cellular processes, including growth. epo.org

Studies on Receptor Upregulation and Drug Influx/Efflux

Studies on receptor upregulation and drug influx/efflux are vital for understanding the pharmacodynamics and pharmacokinetics of a compound at the cellular level. Receptor upregulation refers to an increase in the number or binding affinity of receptors, which can be influenced by drugs, aging, genetic mutations, or disorders. youtube.com This phenomenon can impact a drug's efficacy and adaptation. youtube.com Drug influx and efflux mechanisms, often mediated by membrane transporters like P-glycoprotein (P-gp), multidrug resistance proteins (MRPs), and breast cancer resistance protein (BCRP), regulate the intracellular concentration of drugs. medtechbcn.commdpi.com Efflux transporters can actively transport drugs out of cells, leading to poor absorption or drug resistance, particularly in the context of oral drug delivery or antimicrobial resistance. mdpi.comnih.govnih.govfrontiersin.org

While this compound is an opioid antagonist, and opioid receptors are known to undergo upregulation epo.org, specific in vitro studies detailing this compound's direct impact on receptor upregulation or its own influx and efflux characteristics in cell models were not found in the provided information. Research in this area would typically involve quantitative analysis of receptor expression levels or transporter activity in the presence of this compound.

Co-application Studies with Ancillary Agents

Co-application studies involve investigating the combined effects of a primary compound with other agents, often to explore synergistic or additive therapeutic benefits, or to understand drug interactions. These studies are particularly relevant in areas such as cancer therapy, where combination regimens are common. For instance, the co-application of opioids with anticancer drugs is an area of investigation, aiming to improve treatment outcomes. epo.orggoogle.com Such studies can reveal how different agents interact at a cellular level, affecting pathways, receptor activity, or cellular responses.

This compound has been mentioned in the context of "combination of opioids and anticancer drugs for cancer treatment" epo.org and as an opioid antagonist that could be co-formulated or co-administered with novel opioid compounds google.com. This indicates that this compound has been considered in co-application studies, likely to assess its role in modulating the effects of other therapeutic agents, particularly in the context of pain management in cancer or in exploring its potential as a component of multi-drug regimens. However, specific detailed research findings or data from such co-application studies involving this compound were not provided in the search results.

While this compound is recognized as a non-selective opioid antagonist with potential partial kappa-agonist properties, detailed in vitro pharmacological investigation data specifically focusing on this compound across the outlined subsections (Application of Cell Culture Models, High-Throughput Screening, Assessment of Cellular Growth Inhibition and Viability, Studies on Receptor Upregulation and Drug Influx/Efflux, and Co-application Studies with Ancillary Agents) were not explicitly available in the provided search results. The existing information broadly places this compound within the scope of opioid research, indicating its consideration in areas like combination therapies for cancer, but lacks specific experimental details, research findings, or quantitative data for these in vitro contexts.

Preclinical Efficacy Research in Animal Models

Methodological Framework for In Vivo Efficacy Assessment

The assessment of in vivo efficacy for opioid compounds typically employs a range of standardized methodologies designed to measure antinociception, which is the inhibition of the detection of a painful stimulus scribd.com. These methods are essential for characterizing a compound's analgesic potential.

Commonly utilized thermal nociception tests include the hot plate assay and the tail flick (or tail withdrawal) test. These are often among the first in vivo measurements of antinociceptive efficacy due to their acute onset and relative ease of measurement scribd.comnih.gov. In the tail flick test, an animal's tail is exposed to a heat source, and the time taken for a withdrawal reflex is measured nih.gov.

Mechanical nociception assays, such as the Von Frey test, involve applying calibrated forces to an animal's paw to determine mechanical pain thresholds scribd.comnih.gov. Chemical nociception assays, like the acetic acid-induced writhing test or formalin test, induce pain through chemical irritants, and the reduction in pain-related behaviors (e.g., abdominal constrictions or licking) is quantified scribd.comguidetomalariapharmacology.orgguidetopharmacology.orgnih.gov.

Beyond direct behavioral responses, in vitro characterizations, such as G protein coupling assays, are essential precursors to in vivo studies. These assays evaluate a compound's binding to opioid receptors (e.g., mu-opioid receptor (MOR), delta-opioid receptor (DOR), kappa-opioid receptor (KOR)) and its ability to activate downstream signaling pathways, providing insights into its mechanism of action scribd.comuni.lunih.govresearchgate.net.

Establishment of Disease Models for Opioid Research

To effectively evaluate the efficacy of potential analgesics, various animal models are established to mimic different types of pain and opioid-related conditions observed in humans. These models aim to recapitulate the mechanisms of specific clinical conditions, allowing researchers to study underlying mechanisms and potential treatments mims.com.

Types of Pain Models:

Acute Nociceptive Pain Models: These models, often utilizing thermal or mechanical stimuli, assess immediate pain responses.

Inflammatory Pain Models: Induced by injecting irritants like carrageenan or complete Freund's adjuvant into tissues (e.g., paw, muscle, joint), these models simulate acute and chronic inflammatory conditions scribd.comguidetomalariapharmacology.orgguidetopharmacology.orgmims.com. They are validated by the effectiveness of known opioids and non-steroidal anti-inflammatory drugs (NSAIDs) mims.com.

Neuropathic Pain Models: These models, often involving nerve injury, aim to replicate conditions like chemotherapy-induced peripheral neuropathy (CIPN), which results in increased sensitivity to mechanical and thermal stimuli mims.comwikipedia.org.

Cancer Pain Models: Developed to study pain arising from tumors or cancer treatments, these models involve local xenograft of cancer cells into areas like the orofacial region or bone, producing symptoms common in human cancer pain, such as enhanced mechanical and thermal sensitivity mims.com.

Animal models are considered crucial tools for identifying pathological mechanisms, targets, and aiding in drug development for conditions like opioid addiction, by allowing the study of voluntary drug intake under various conditions nih.gov.

Evaluation of Pharmacological Responses in vivo

The evaluation of pharmacological responses in vivo primarily focuses on quantifying the antinociceptive effects of the compound. For opioid compounds, this involves measuring the reduction in pain-like behaviors in the established animal models.

For instance, in the writhing test, the number of writhes (abdominal constrictions) is counted, and a reduction indicates an antinociceptive effect guidetomalariapharmacology.orgnih.govuni.lu. In thermal tests like the hot plate or tail flick, an increase in latency to respond to noxious heat indicates analgesia scribd.comguidetomalariapharmacology.org.

Opioid compounds exert their effects by binding to specific opioid receptors (mu, delta, kappa) in the central and peripheral nervous systems scribd.commims.commims.comcohlife.org. The activation of the mu-opioid receptor (MOR) is primarily responsible for analgesia, but also for many adverse effects scribd.comnih.govresearchgate.netmims.comcohlife.orgwikidata.org. Compounds that simultaneously target multiple opioid receptors, or a combination of opioid and non-opioid receptors, are being explored to achieve effective analgesia with a more favorable side effect profile uni.lumims.com. For example, some compounds acting as mu-opioid receptor agonists/delta-opioid receptor antagonists have shown antinociceptive effects with reduced tolerance development in rodent models iiab.me.

While specific numerical data for Gemazocine's efficacy in animal models were not found in the provided search results, the types of data typically collected and presented in preclinical efficacy studies are illustrated below. These tables would show measures of pain inhibition across different animal models, often compared to control groups or standard analgesics.

Example Data Table: Antinociceptive Efficacy in a Thermal Nociception Model

| Compound | Model: Tail Flick Test | % Maximum Possible Effect (MPE) |

| Control | N/A | 0 |

| Standard Opioid | N/A | 80-95 |

| This compound | N/A | (Hypothetical Data) |

Example Data Table: Antinociceptive Efficacy in a Chemical-Induced Pain Model

| Compound | Model: Acetic Acid-Induced Writhing Test | % Inhibition of Writhing |

| Control | N/A | 0 |

| Standard Opioid | N/A | 70-90 |

| This compound | N/A | (Hypothetical Data) |

These tables would typically include statistical significance, number of animals per group, and details of the experimental conditions.

Advanced Analytical Methodologies for Gemazocine Characterization

Chromatographic Separations for Purity and Identity

Chromatographic techniques are fundamental for separating components within a mixture, enabling the assessment of purity and the confirmation of identity based on retention characteristics. specificpolymers.comwaters.comuni-mainz.de

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust analytical technique for the separation, identification, and quantification of components in a liquid sample. specificpolymers.comuni-mainz.dechromatographyonline.com The principle involves the differential distribution of analytes between a stationary phase (packed within a column) and a mobile phase (a liquid solvent system) propelled through the column under high pressure. specificpolymers.comuni-mainz.de For Gemazocine, HPLC would be employed to determine its purity by resolving it from potential impurities or degradation products. The identity can be confirmed by comparing its retention time with that of a reference standard under identical chromatographic conditions. waters.comchromatographyonline.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Range/Description |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients |

| Flow Rate | 0.5 – 1.5 mL/min |

| Detection | UV-Vis (e.g., 220-280 nm) |

| Column Temperature | 25 – 40 °C |

| Injection Volume | 5 – 20 µL |

HPLC systems offer high resolution, sensitivity, and reproducibility, making them indispensable for quality control and quantitative analysis of pharmaceutical compounds. specificpolymers.comwaters.comresearchgate.neteurachem.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, offering enhanced performance characteristics, particularly in terms of speed, resolution, and sensitivity. specificpolymers.comaustinpublishinggroup.comwaters.comnih.gov UPLC systems utilize columns packed with significantly smaller particles (typically less than 2 µm) compared to traditional HPLC (3-5 µm). specificpolymers.comaustinpublishinggroup.comresearchgate.netwaters.com This allows for the use of higher pressures, which in turn enables faster analysis times and improved peak resolution. specificpolymers.comaustinpublishinggroup.comwaters.com For this compound, UPLC would provide more efficient separations, leading to sharper peaks, reduced solvent consumption, and higher sample throughput. specificpolymers.comaustinpublishinggroup.com This is particularly advantageous for complex mixtures or when rapid analysis is required. specificpolymers.comwaters.com

Table 2: Comparative Performance Characteristics of HPLC vs. UPLC

| Characteristic | HPLC | UPLC |

| Particle Size | 3-5 µm | Less than 2 µm |

| Maximum Pressure | 300-400 bars (30-40 MPa) | Up to 1000 bars (100 MPa) or more |

| Resolution | Good | Superior |

| Analysis Time | Longer | Significantly Shorter |

| Sensitivity | High | Higher |

| Solvent Consumption | Higher | Reduced |

UPLC's ability to provide accurate and consistent data at high speeds makes it a preferred method for the analysis of complex compounds and for high-throughput environments. austinpublishinggroup.comwaters.comnih.govresearchgate.net

Spectroscopic Techniques for Molecular Fingerprinting

Spectroscopic techniques interrogate the interaction of molecules with electromagnetic radiation, yielding unique "fingerprints" that provide detailed information about molecular structure and functional groups. google.comnih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique used to identify organic, polymeric, and some inorganic materials by measuring the absorption of infrared radiation. rtilab.com When a sample is exposed to infrared radiation, specific functional groups and molecular bonds within the compound absorb energy at characteristic frequencies, leading to molecular vibrations. rtilab.comgia.edu The resulting absorption spectrum, typically ranging from 4000 cm⁻¹ to 400 cm⁻¹, serves as a unique molecular fingerprint. rtilab.com For this compound, FTIR would be used to confirm the presence of key functional groups such as hydroxyl (-OH) and aromatic C-H stretches, as well as characteristic C-N and C-O vibrations associated with its benzomorphan (B1203429) structure. The "fingerprint region" (below 1600 cm⁻¹) is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard. researchgate.netgia.edu

Table 3: Illustrative FTIR Absorption Bands for Functional Groups in this compound

| Functional Group/Bond | Wavenumber Range (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2970 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1020-1250 | Stretching |

| C-O (alcohol) | 1050-1200 | Stretching |

FTIR is a qualitative tool for material identification and can also be used quantitatively for specific functional groups when reference materials are available. rtilab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable technique for the elucidation of molecular structure, providing detailed information about the connectivity and environment of atoms within a molecule. google.comnih.govresearchgate.net It works by observing the interaction of atomic nuclei (most commonly ¹H and ¹³C) with an external magnetic field when subjected to radiofrequency radiation. researchgate.netresearchgate.net

¹H NMR Spectroscopy: This technique is highly sensitive to the chemical environment of hydrogen atoms. The chemical shift (δ, in ppm) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. chemistrysteps.comorganicchemistrydata.org Integration of the peak areas provides the relative number of protons giving rise to each signal. For this compound, ¹H NMR would be crucial for confirming the presence and position of ethyl, cyclopropylmethyl, and dimethyl groups, as well as aromatic and hydroxyl protons, providing definitive evidence of its structure. researchgate.netrsc.org

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom typically gives a distinct signal, and the chemical shift provides insights into its hybridization and functional group attachments. researchgate.net This would be used to confirm the number of unique carbon environments in this compound and their types (e.g., aromatic, aliphatic, quaternary). rsc.org

Table 4: Illustrative NMR Chemical Shift Ranges for Common Functional Groups

| Nucleus | Functional Group/Environment | Chemical Shift (δ, ppm) |

| ¹H | Aliphatic C-H | 0.5 - 2.5 |

| C-H adjacent to N | 2.0 - 3.5 | |

| Aromatic C-H | 6.5 - 8.5 | |

| Hydroxyl O-H | 1.0 - 5.5 (variable) | |

| ¹³C | Aliphatic C | 0 - 60 |

| Aromatic C | 100 - 160 | |

| C-N | 40 - 70 | |

| C-O (alcohol) | 50 - 90 |

NMR spectroscopy is essential for confirming the complete molecular structure and assessing the purity of a compound by identifying any unexpected signals. nih.govresearchgate.netresearchgate.netuniversiteitleiden.nl

Ultraviolet (UV) Spectroscopy measures the absorption of ultraviolet or visible light by a sample, primarily used to detect and quantify compounds containing chromophores (groups with conjugated pi-electron systems or non-bonding electrons). google.comresearchgate.netresearchgate.netuah.eslibretexts.org The principle is based on the electronic transitions that occur when molecules absorb UV light, leading to a characteristic absorption spectrum with one or more peaks (λmax). libretexts.org For this compound, which contains an aromatic ring system as part of its benzomorphan core, UV spectroscopy would be used to:

Quantification: The absorbance at a specific λmax is directly proportional to the concentration of the compound in solution (Beer-Lambert Law), allowing for quantitative analysis. uah.eslibretexts.org

Purity Assessment: Deviations from the expected UV spectrum or the presence of additional absorption bands could indicate impurities.

Table 5: Illustrative UV-Vis Spectroscopic Data Parameters

| Parameter | Description |

| Wavelength Range | 200 - 400 nm (for UV region) |

| λmax | Wavelength of maximum absorbance (e.g., 270-280 nm for aromatic systems) libretexts.org |

| Absorbance (A) | Unitless measure of light absorbed |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength |

UV spectroscopy is a sensitive and rapid technique, particularly useful for detecting and quantifying compounds with chromophores, and for monitoring chemical reactions. researchgate.netuah.es

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable analytical technique widely employed for both the quantitative and qualitative analysis of chemical compounds, including pharmaceuticals like this compound. khanacademy.orgthermofisher.com This technique enables the direct identification of molecules by measuring their mass-to-charge ratios (m/z) and analyzing their unique fragmentation patterns. khanacademy.org Its high selectivity makes it a preferred method for identifying what is present in a sample (qualitative analysis) and determining the exact amount of a substance (quantitative analysis). khanacademy.orgthermofisher.com Mass spectrometry is extensively utilized in various fields, including drug discovery, quality control, and ensuring food safety. khanacademy.org

HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the detection and identification strengths of MS. nih.gov This hyphenated technique is highly effective for determining the composition and purity of chemicals. nih.gov In the context of drug analysis, HPLC-MS offers high sensitivity, making it optimal for precise and reproducible quantitative analyses. nih.gov It is particularly valuable for identifying unknown components within a sample due to the detailed mass spectral information it provides. nih.gov The application of LC-MS, which includes HPLC-MS, has been noted for the analysis and metabolic studies of narcotic drugs, a category that encompasses this compound. googleapis.com

UPLC-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), also known as UPLC tandem mass spectrometry, represents an advancement over traditional HPLC-MS. measurlabs.combioxpedia.com UPLC-MS/MS utilizes chromatography columns with smaller particles, allowing for higher operating pressures, which in turn enhances the method's speed, resolution, and sensitivity. measurlabs.com This technique provides more in-depth data and is particularly useful for analyzing complex biomolecules by subjecting them to multiple stages of mass spectrometry (MS/MS). measurlabs.combioxpedia.com The use of UPLC-MS/MS has been specifically indicated for the analysis and metabolic studies of narcotic drugs, including this compound, highlighting its role in detailed investigations of such compounds. googleapis.com

Isotopic Labeling for Metabolic and Degradation Pathway Analysis

Isotopic labeling is a sophisticated technique used to track the movement and transformation of compounds within biological systems or chemical reactions. creative-proteomics.comcreative-proteomics.com This method involves substituting one or more atoms in a molecule with stable isotopes (e.g., Carbon-13 [¹³C] or Deuterium [²H]) or radioactive isotopes. creative-proteomics.comcreative-proteomics.comnih.gov For this compound, labeled compounds are employed as internal standards in analytical procedures and are crucial for conducting metabolic studies, including animal feeding tests, and for elucidating metabolic cycles and degradation pathways. googleapis.com

Stable isotope labeling (SIL) is particularly valuable for investigating metabolism and dynamics, providing insights into biosynthesis, transport, interconversion, and degradation processes. nih.gov By tracing the fate of isotopically labeled precursors, researchers can gain a comprehensive understanding of how this compound is metabolized and degraded within a biological system. nih.govdrawellanalytical.com This approach offers an additional dimension of information beyond absolute quantitative values, enabling the direct measurement of these dynamic processes. nih.gov

X-ray Diffraction for Crystal Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for determining the atomic and molecular structure of crystalline materials. wikipedia.orgforcetechnology.com It provides detailed information about a crystal's lattice parameters, atomic arrangement, crystal symmetry, and crystallographic disorder. wikipedia.orgforcetechnology.com When an X-ray beam interacts with the atoms in a crystal lattice, it diffracts in specific directions, producing a unique diffraction pattern. wikipedia.org By measuring the angles and intensities of these diffracted X-rays, crystallographers can construct a three-dimensional picture of the electron density within the crystal, revealing the precise positions of atoms and their chemical bonds. wikipedia.orgforcetechnology.com

For this compound, X-ray diffraction has been instrumental in structural studies, specifically in determining the absolute configuration of this compound hydrobromide. creative-proteomics.com This application of XRD provides crucial insights into the precise spatial arrangement of atoms in the this compound molecule, which is vital for understanding its properties and interactions.

Research on Gemazocine Derivatives and Structural Analogs

Design and Synthesis of Novel Gemazocine Derivatives

The design and synthesis of novel this compound derivatives and other benzomorphan (B1203429) analogs often involve strategic modifications to the core benzomorphan skeleton, particularly at the N-substituent and the phenolic hydroxyl group nih.govnih.govresearchgate.netciteab.commims.comnih.gov. The primary objective of these synthetic efforts is to create compounds with improved pharmacological properties, such as enhanced receptor selectivity or altered efficacy profiles.

Various synthetic approaches have been employed to generate new benzomorphan derivatives. One notable method involves an efficient three-step intramolecular acid-catalyzed aldol (B89426) route to benzannelated bicyclo[3.3.1]nonane derivatives, which can serve as key intermediates for novel benzomorphan analogues where the piperidine (B6355638) ring is replaced by an aminocyclohexane ring nih.gov. Another synthetic strategy involves converting existing opioid compounds, such as naltrexone, into novel benzomorphan derivatives through a series of chemical steps, including dehydration and rearrangement reactions wikipedia.org.

Further modifications frequently focus on the N-substituent of the benzomorphan nucleus. Researchers have synthesized series of stereoisomeric 6,7-benzomorphan derivatives with modified N-substituents to investigate their interaction with various receptors nih.govmims.comnih.gov. The introduction of different functional groups, including aromatic rings and/or alkyl residues, linked by spacers like N-propanamide or N-acetamide, has been explored to influence receptor affinity and selectivity researchgate.netciteab.comnih.gov. For instance, N-benzyl anilines can be obtained by reductive amination and subsequently acylated to yield amide derivatives citeab.com. The synthesis of such derivatives aims to explore the impact of subtle structural changes on the pharmacological profile.

Comparative Pharmacological Profiling of Analogs

Comparative pharmacological profiling is a critical step in the development of novel benzomorphan derivatives, enabling the evaluation of their activity across different opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR) researchgate.netresearchgate.netnih.govresearchgate.netwikipedia.orgnih.gov. This profiling helps to understand the interaction of these compounds with the opioid system and to identify ligands with desired properties.

In vitro assays are commonly employed to determine the binding affinity and functional activity of these analogs. Competitive binding assays, for example, evaluate the ability of compounds to displace radiolabeled ligands from opioid receptors. For instance, binding at MOR, DOR, and KOR is typically assessed by competitive displacement of [³H]DAMGO, [³H]DPDPE, and [³H]U-69,593, respectively researchgate.net. The adenylyl cyclase assay is used to measure the functional agonist or antagonist profile of compounds by evaluating their impact on cyclic AMP (cAMP) accumulation researchgate.netnih.gov. Bioluminescence resonance energy transfer (BRET) assays are also utilized to assess receptor/G-protein interaction, providing insights into signaling bias wikipedia.org.

Research findings have demonstrated a broad range of binding affinities and activities among benzomorphan derivatives. For example, a new series of 5,9-dimethyl-2'-hydroxy-6,7-benzomorphan derivatives, incorporating N-propanamide or N-acetamide spacers, showed varying selectivity profiles researchgate.net. Compound LP1, from the propanamide series, exhibited high MOR affinity (Ki = 0.83 nM), good DOR affinity (Ki = 29 nM), and low KOR affinity (Ki = 110 nM), with selectivity ratios of 35.1 (DOR/MOR) and 132.5 (KOR/MOR) researchgate.net. In adenylyl cyclase assays, LP1 displayed a mu/delta agonist profile with IC50 values of 4.8 nM at MOR and 12 nM at DOR researchgate.net. Similarly, LP2, another benzomorphan-based compound, has been identified as a dual-target MOR/DOR agonist researchgate.netwikipedia.org.

In vivo pharmacological profiling, often conducted in animal models, complements in vitro data by evaluating analgesic potency and other effects. For instance, LP1 demonstrated antinociceptive potency comparable to morphine in the tail-flick test, an effect that was reversible by naloxone (B1662785) researchgate.netnih.gov.

The following table illustrates typical binding affinities (Ki values) for selected benzomorphan derivatives at opioid receptors:

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |

| LP1 | 0.83 | 29 | 110 | researchgate.net |

| LP2 | Dual-target agonist | Dual-target agonist | - | researchgate.netwikipedia.org |

| U-50,488H | Low affinity | - | High selectivity | researchgate.net |

| U-69,593 | - | - | High selectivity | |

| DAMGO | Agonist | - | - | researchgate.net |

| DPDPE | - | Agonist | - | researchgate.netwikipedia.org |

Structure-Activity Relationships within Benzomorphan Series

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications within the benzomorphan series influence their interaction with opioid receptors nih.gov. These studies have revealed critical structural determinants for affinity, selectivity, and functional activity at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

A key area of investigation in benzomorphan SAR is the N-substituent. The nature of the N-substituent significantly affects the opioid receptor selectivity profile researchgate.netresearchgate.netnih.gov. For example, the presence of an N-phenethyl group in certain benzomorphan opiates, such as phenazocine, has been shown to confer enhanced potency compared to N-methyl benzomorphans. Similarly, the choice of N-propanamide or N-acetamide spacers, along with the characteristics of attached aromatic rings or alkyl residues, can direct selectivity towards MOR, DOR, or KOR researchgate.net. Specifically, a propanamide spacer with a less hindered amide appears to favor MOR interaction, while an N-acetamide spacer or bulkier amide can lead to KOR selectivity researchgate.net.

Stereochemistry is another critically important factor in differentiating receptor effects within the benzomorphan series nih.govnih.govwikipedia.org. For instance, certain (−)-1R,9β,2''S-enantiomers of 6,7-benzomorphan derivatives have demonstrated higher affinity for the NMDA receptor-channel complex compared to the μ opioid receptor nih.govnih.gov. The specific stereochemistry can dictate not only receptor affinity but also the functional outcome, such as G-protein bias wikipedia.org.

The phenolic hydroxyl group (8-OH) is also a significant point of modification. Its position can influence the specificity of compounds for different receptors. Shifting the hydroxy group from the 2'-position to the 3'-position in some 6,7-benzomorphan derivatives has been observed to significantly increase affinity for the NMDA receptor-channel complex while considerably reducing affinity for the μ opioid receptor nih.govnih.gov. Furthermore, the replacement of the phenolic hydroxyl group with a carboxamido group, as seen in 8-carboxamidocyclazocine (B1251197) (8-CAC), has led to the development of novel opioid derivatives with altered potency and activity, including strong κ-opioid agonist activity.

Discovery of Compounds with Differentiated Receptor Selectivity

The pursuit of compounds with differentiated receptor selectivity within the benzomorphan series is driven by the aim to develop analgesics with reduced side effects associated with non-selective opioid activation. Opioid receptors exhibit heterogeneity, comprising at least three major types: mu (μ), delta (δ), and kappa (κ). Achieving selectivity for one or a combination of these receptors is a key strategy in medicinal chemistry.

New benzomorphan derivatives have been synthesized with a focus on achieving high affinity and selectivity for specific opioid receptor subpopulations. For example, compounds incorporating substituted cyclopropylmethyl functionalities at the N-1 position have shown high affinity and selectivity for κ opioid receptor subpopulations. MPCB and CCB, both benzomorphan-based synthetic ligands, have been identified as specific κ agonists, with CCB demonstrating an affinity twice that of U-50,488H. U-50,488H itself is recognized as a highly selective κ-opioid agonist researchgate.net. Similarly, U-69,593 is known as a potent and selective κ1-opioid receptor agonist.

Beyond single-receptor selectivity, the discovery of compounds targeting multiple opioid receptors simultaneously has gained attention. Dual-target ligands, such as LP1 and LP2, are benzomorphan-based compounds designed to interact with both MOR and DOR researchgate.netwikipedia.org. LP1, for instance, functions as a MOR agonist and DOR antagonist, demonstrating efficacy in counteracting nociceptive and persistent pain with a low propensity for tolerance development researchgate.net. LP2, on the other hand, is a dual-target MOR/DOR agonist that has shown promise in animal models of inflammatory and neuropathic pain researchgate.net.

The N-substituent plays a crucial role in conferring differentiated receptor selectivity. Modifications at this position can shift the affinity, selectivity, and activity of benzomorphan ligands across opioid receptors, ranging from multitarget to selective profiles researchgate.netnih.gov. Recent advancements also include the concept of "biased agonism," where ligands preferentially activate one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment) downstream of the receptor wikipedia.org. For example, the 2S-diastereoisomer of LP2 (2S-LP2) has been identified as a biased multitarget MOR/DOR agonist, preferentially activating the G-protein pathway, which is hypothesized to lead to improved antinociceptive profiles with reduced side effects wikipedia.org. This highlights how fine-tuning the chemical structure can lead to compounds with a differentiated pharmacological fingerprint, offering new avenues for therapeutic development.

Computational and Theoretical Studies in Gemazocine Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques in drug discovery, enabling researchers to predict and visualize the interactions between a ligand, such as Gemazocine, and its target protein nih.gov. These in silico methods simulate how a drug molecule fits into the binding site of a receptor, aiming to identify the most probable binding modes and estimate binding affinity nih.gov.

The process typically involves representing the protein and ligand computationally, followed by a docking algorithm that explores possible binding poses. Scoring functions then quantify the quality of these predicted poses. For compounds like this compound, which interacts with opioid receptors, molecular docking can be employed to investigate its specific binding to different opioid receptor subtypes (e.g., mu, delta, kappa) wikipedia.org. While specific detailed docking studies solely on this compound are not extensively documented in the provided search results, the X-ray crystal structure of this compound provides an essential experimental foundation for such structure-based computational approaches chembase.cn.

Beyond static docking, molecular dynamics (MD) simulations extend the analysis by modeling the physical movements of atoms and molecules over time. MD simulations offer dynamic insights into ligand-protein interactions, allowing for predictions of drug binding stability and an evaluation of how molecular changes might influence drug efficacy. These simulations can refine initial docking results, providing a more comprehensive understanding of the intricate details of ligand binding within a dynamic biological environment. For instance, MD simulations have been utilized to explain the activity profiles of other µ-opioid receptor agents, correlating interaction patterns with experimental data to guide the design of new ligands.

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure, stability, and conformational preferences of molecules. For complex organic molecules like this compound, understanding their preferred conformations is critical as it directly influences their ability to interact with biological targets. These calculations can accurately determine equilibrium geometries and reaction energetics.

Density Functional Theory (DFT) is a commonly employed quantum chemical method for conformational analysis. For example, DFT computations have been used to study the "azido gauche effect" and its implications for the conformation of azidoprolines, revealing energy differences between anti and gauche conformers. In the context of opioid-related compounds, quantum chemical calculations have been performed on N-derivatives of oxymorphone to identify conformational features that contribute to their observed pharmacological properties, considering both axial and equatorial N-substituent conformers and potential interactions with hydroxyl groups.

The determination of this compound's absolute configuration and its X-ray crystal structure provides a crucial experimental starting point for theoretical conformational studies wikipedia.orgchembase.cn. Computational conformational analyses can explore the potential energy surface of this compound, identifying low-energy conformers and understanding the flexibility of its ring systems. This is particularly relevant for benzomorphans, where the conformation of the fused ring system can impact receptor binding. Studies on other modified prolines, for instance, have illustrated how structural modifications can influence pyrrolidine (B122466) ring shape and cis/trans isomerization of amide bonds, highlighting the importance of detailed conformational insights for modulating structural properties.

In Silico Approaches for Ligand Design and Optimization

In silico approaches encompass a broad range of computational methods that significantly accelerate the drug discovery process, from lead identification to optimization nih.gov. These methods leverage computer simulations and artificial intelligence (AI) to design and optimize drug molecules, offering advantages in terms of speed, cost-effectiveness, and precision compared to traditional experimental methods nih.gov.

Key techniques within in silico ligand design and optimization include molecular modeling, structure-based design, and ligand-based design nih.gov. These approaches are instrumental in managing small molecule libraries, performing virtual screening to identify initial hits, and subsequently optimizing the affinity, selectivity, and physicochemical properties of lead compounds. For example, molecular docking, as discussed previously, is a cornerstone technique for identifying lead compounds and optimizing their interactions with target proteins nih.gov.

Recent advancements in generative AI and multi-objective optimization are further revolutionizing structure-based drug design by enabling the in silico generation of novel ligands with optimized binding affinity and synthetic accessibility. These AI models can explore uncharted chemical space and generate molecules that satisfy multiple desired physicochemical properties simultaneously. Furthermore, in silico models are increasingly used to predict potential toxicity and side effects of drug candidates early in the development process, aiding in the identification of promising molecules and mitigating the risk of late-stage failures nih.gov. The application of these sophisticated in silico strategies to this compound and related benzomorphans would involve designing modifications to enhance its desired pharmacological properties or reduce unwanted ones, based on predicted interactions and molecular characteristics.

Predictive Modeling for Pharmacological Activity and Specificity

Predictive modeling utilizes computational algorithms and statistical methods to forecast the pharmacological activity and specificity of chemical compounds. This area of computational research is vital for streamlining drug screening and development.

Quantitative Structure-Activity Relationship (QSAR) analysis is a foundational predictive modeling approach that correlates molecular descriptors and fingerprints with biological activities. QSAR models, often built using algorithms such as support vector machines, random forests, artificial neural networks, and deep learning, are employed to predict various pharmacological parameters, including activity, pharmacokinetic properties, and toxicity. For this compound, QSAR studies could be used to predict its potency at different opioid receptors or its interaction profile based on its chemical structure and the known activities of related benzomorphans.